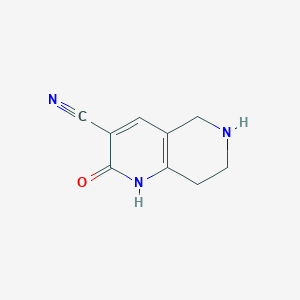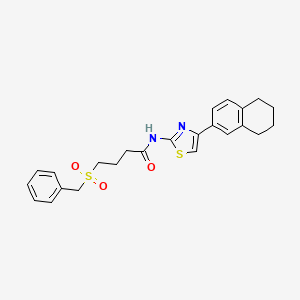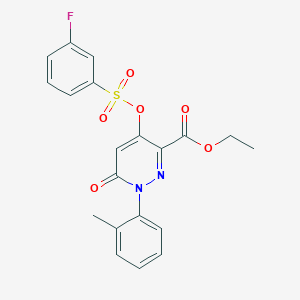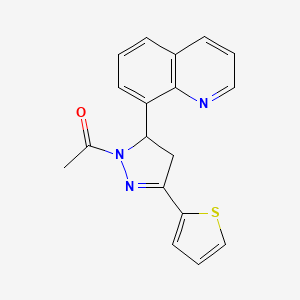
4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzyl group, a quinazolinone group, and an amide group. The presence of these groups suggests that the compound could have interesting biological activities. The quinazolinone group, in particular, is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone group would contribute to the rigidity of the molecule, while the benzyl and propyl groups could provide some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthetic Development and Applications
Synthetic Routes and Chemical Development
Research has been conducted on the development of practical and scalable synthetic routes for compounds with similar structures, aiming at improving efficiency and reducing environmental impact. The development of YM758, a compound with a similar complex structure, illustrates advancements in synthetic methodologies that could be relevant for synthesizing the mentioned compound, emphasizing the importance of avoiding unstable intermediates and improving overall yield without extensive purification requirements (Yoshida et al., 2014).
Receptor Binding and Imaging
Fluorine-18 labeled benzamide analogues, including structural motifs similar to the provided compound, have been synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research demonstrates the potential of benzamide analogues for diagnostic imaging in oncology, highlighting the significance of structural modifications for enhancing tumor uptake and imaging capabilities (Tu et al., 2007).
Antimicrobial and Anticancer Activity
Compounds bearing the quinazolinone core have been explored for their antimicrobial and anticancer activities. A study involving thiazolidin-4-ones clubbed with quinazolinone demonstrated significant potential in antimicrobial and anticancer evaluations, suggesting that modifications on the quinazolinone scaffold could lead to potent therapeutic agents. This area of research indicates the broader applicability of quinazolinone derivatives in developing new treatments for infectious diseases and cancer (Deep et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to form the intermediate, which is then reacted with N-propylbenzamide to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-propylbenzamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and sodium hydride (1.2 equiv) in dry dimethylformamide (DMF) under nitrogen atmosphere and stir for 30 minutes at room temperature.", "Step 2: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 4: Filter the precipitate and wash with methanol.", "Step 5: Dissolve the intermediate in chloroform and add N-propylbenzamide (1.2 equiv) and acetic acid (0.1 equiv).", "Step 6: Stir the reaction mixture for 24 hours at room temperature.", "Step 7: Quench the reaction by adding saturated sodium bicarbonate solution and stir for 30 minutes.", "Step 8: Extract the product with chloroform and wash with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using a mixture of chloroform and methanol as eluent." ] } | |
Numéro CAS |
1185003-88-6 |
Nom du produit |
4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |
Formule moléculaire |
C28H27ClFN3O5 |
Poids moléculaire |
539.99 |
Nom IUPAC |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
InChI |
InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34) |
Clé InChI |
RDJRCMLTBHGMBF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)
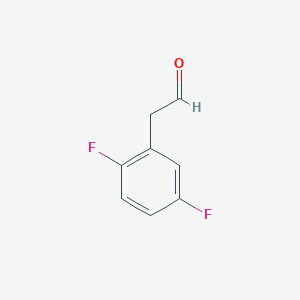
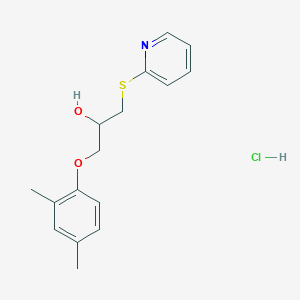

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)
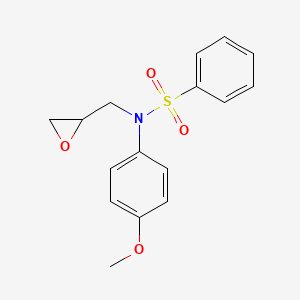
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)
